5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine (CAS 183208-22-2) is a heterocyclic intermediate featuring an N-methylated 7-azaindole core. This structure is recognized as a 'privileged' scaffold in medicinal chemistry, primarily due to its function as a bioisostere of indole, which allows it to interact with ATP-binding sites in various kinases. The bromine atom at the C5-position serves as a versatile synthetic handle for introducing molecular complexity, typically via palladium-catalyzed cross-coupling reactions, while the N-methyl group provides critical process advantages over its N-H counterpart in these synthetic transformations.
Direct substitution with the non-methylated analog, 5-bromo-1H-pyrrolo[2,3-b]pyridine, is often unsuitable for multi-step synthetic campaigns. The acidic N-H proton of the pyrrole ring can interfere with common organometallic reactions, particularly palladium-catalyzed cross-couplings that utilize strong bases, leading to undesired side reactions or catalyst inhibition. The N-methyl group serves as a non-labile protecting group that enhances substrate stability and improves reaction outcomes, making the title compound a more reliable and process-compatible choice for achieving higher, more reproducible yields in complex syntheses. Therefore, selecting this N-methylated form is a strategic procurement decision to de-risk and optimize critical, yield-sensitive transformations.
In a review of metal-catalyzed reactions for azaindole synthesis, it was noted that attempts to perform certain tandem palladium-catalyzed processes with N-H unprotected substrates were problematic. The authors highlight that to overcome this issue, N-protected substrates were used, with the best yields specifically being obtained with N-alkyl substrates, such as the N-methyl form. This indicates that the N-methyl group is critical for achieving high synthetic efficiency.
| Evidence Dimension | Reaction Yield |
| Target Compound Data | High yields |
| Comparator Or Baseline | N-H unprotected substrates (e.g., 5-Bromo-1H-pyrrolo[2,3-b]pyridine) |
| Quantified Difference | Qualitatively described as 'best yields' for N-alkyl vs. problematic outcomes for N-H. |
| Conditions | Palladium-catalyzed tandem intramolecular C-N and intramolecular Suzuki coupling process. |
For a buyer performing multi-step synthesis, choosing the N-methylated compound directly translates to higher process efficiency, better reproducibility, and increased overall yield of the final product.
5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine is a documented starting material for a series of Adaptor-Associated Kinase 1 (AAK1) inhibitors with antiviral activity. In a representative synthetic sequence, the compound is first nitrated at the C3 position. This intermediate is then subjected to Suzuki coupling with various arylboronic acids, affording the desired 3-nitro-5-aryl products in good to excellent yields of 65-85%. This demonstrates the compound's compatibility with standard, high-yielding cross-coupling protocols essential for building libraries of potential drug candidates.
| Evidence Dimension | Downstream Suzuki Coupling Yield |
| Target Compound Data | 65-85% yield |
| Comparator Or Baseline | N/A (Demonstrates process suitability) |
| Quantified Difference | N/A |
| Conditions | Suzuki coupling of the C3-nitrated derivative with various arylboronic acids. |
This validates the compound's utility in a real-world, published medicinal chemistry program, providing buyers with confidence in its performance for synthesizing complex, biologically active molecules.
This compound is the right choice for synthetic routes requiring the introduction of aryl or heteroaryl groups at the C5 position via palladium-catalyzed cross-coupling. The N-methyl group ensures compatibility with basic reaction conditions, mitigating risks of side reactions and leading to more reliable and higher-yielding transformations compared to using the N-H analog.
As a validated precursor for AAK1 inhibitors, this building block is well-suited for medicinal chemistry programs targeting kinases. Its proven performance in Suzuki coupling reactions allows for the efficient generation of diverse analogs, making it a valuable starting material for structure-activity relationship (SAR) studies aimed at discovering novel therapeutics.